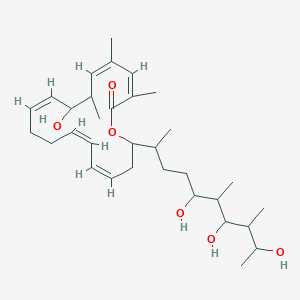
Picomonosulfate sodium
描述
Picomonosulfate sodium, also known as Sodium Picosulfate, is a compound with the molecular formula C18H14NO5S.Na and a molecular weight of 379.362 . It is used in the medical field, particularly as a laxative .
Synthesis Analysis
The synthesis of Picomonosulfate sodium is characterized by using bisacodyl as the starting material. The process involves a hydrolysis reaction and a sulfating reaction. The method is simple, convenient, and suitable for industrial production .Molecular Structure Analysis
The molecular structure of Picomonosulfate sodium is determined by its molecular formula C18H14NO5S.Na . For a more detailed analysis of its molecular structure, techniques such as mass spectrometry can be used .科研应用
Clinical Efficacy in Bowel Preparation Picomonosulfate sodium, combined with magnesium citrate, is a recognized bowel cleansing agent used before diagnostic procedures such as colonoscopies or surgical interventions. Clinical studies have shown that picomonosulfate sodium is at least as effective and well-tolerated as other oral agents for bowel preparation. Its effectiveness extends across different patient populations, including adults, adolescents, and children, offering a viable option for ensuring a clean bowel. However, further research is needed to fully establish its position and comparative efficacy in pre-procedural preparation (Sheridan M. Hoy et al., 2009).
Safety and Tolerance Concerning safety and tolerance, picomonosulfate sodium is generally well-received by patients, with adverse events mainly being mild to moderate and gastrointestinal in nature. This profile suggests its suitability for a wide range of patients requiring bowel preparation. It's crucial, however, to monitor for any potential electrolyte imbalances or dehydration risks, especially in vulnerable populations such as the elderly or those with pre-existing conditions (Sheridan M. Hoy et al., 2009).
Pharmacological Properties and Mechanism Pharmacologically, picomonosulfate sodium acts by increasing the frequency and force of peristalsis and retaining fluids in the colon, thereby facilitating bowel cleansing. It serves as a stimulant laxative when combined with magnesium citrate, which functions as an osmotic laxative. This dual action contributes to its efficacy as a bowel preparation agent. Notably, picomonosulfate sodium undergoes minimal absorption, which minimizes systemic side effects and focuses its action on the colon (Sheridan M. Hoy et al., 2009).
Comparative Studies and Recommendations Comparative studies and recommendations suggest the need for further research to accurately position picomonosulfate sodium among bowel preparation options. While it is a useful option for colon and rectum preparation, understanding its relative efficacy and safety compared to other agents is crucial for optimizing patient care and procedural outcomes (Sheridan M. Hoy et al., 2009).
Safety And Hazards
性质
IUPAC Name |
sodium;4-[pyridin-2-yl-(4-sulfooxyphenyl)methyl]phenolate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO5S.Na/c20-15-8-4-13(5-9-15)18(17-3-1-2-12-19-17)14-6-10-16(11-7-14)24-25(21,22)23;/h1-12,18,20H,(H,21,22,23);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHXGMACYSBECRB-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(C2=CC=C(C=C2)[O-])C3=CC=C(C=C3)OS(=O)(=O)O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14NNaO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80954239 | |
| Record name | Sodium 4-{(pyridin-2-yl)[4-(sulfooxy)phenyl]methyl}phenolate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80954239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
379.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Picomonosulfate sodium | |
CAS RN |
32500-19-9 | |
| Record name | Picomonosulfate sodium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032500199 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sodium 4-{(pyridin-2-yl)[4-(sulfooxy)phenyl]methyl}phenolate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80954239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | sodium;4-[pyridin-2-yl-(4-sulfooxyphenyl)methyl]phenolate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
免责声明和体外研究声明
请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。



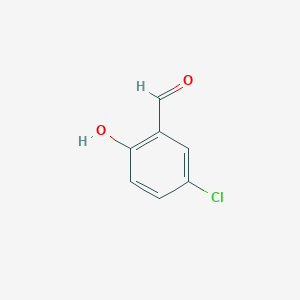
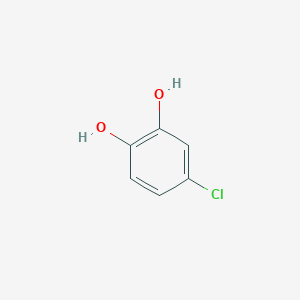

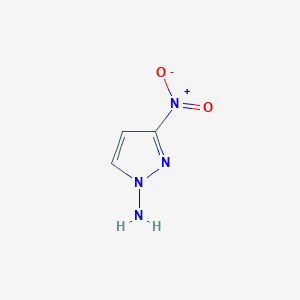
![6-Chloro-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B124259.png)


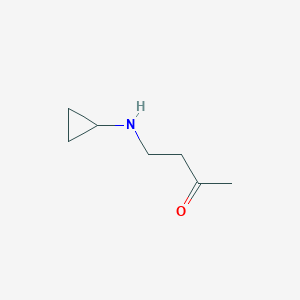
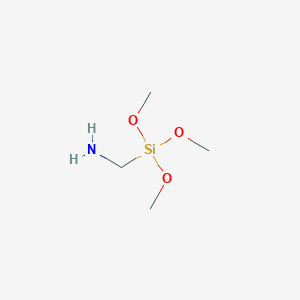
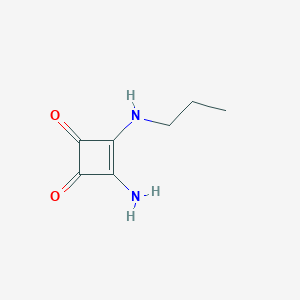


![4-Chloropyrrolo[2,1-f][1,2,4]triazine](/img/structure/B124283.png)
